6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
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Overview
Description
6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one is a complex heterocyclic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c][1,3]oxazole ring system
Preparation Methods
The synthesis of 6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with an amino acid derivative, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound is utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular proteins .
Comparison with Similar Compounds
Similar compounds to 6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one include other oxazolone derivatives and heterocyclic compounds such as:
- 4-(3-methoxy-4-octyloxybenzylidene)-2-(4′-alkoxyphenyl)oxazol-5-one
- 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C26H26N2O2/c29-25-24(16-23-19-30-26(28(23)25)22-14-8-3-9-15-22)27(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-15,23-24,26H,16-19H2 |
InChI Key |
ZYCUGATVIVQOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(N2C(=O)C1N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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